N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a 2,6-dimethylphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,6-dimethylaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using large reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures high yield and purity of the final product. The product is typically purified by recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: N-(2,6-Dimethylphenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with the synthesis of folic acid.
Medicine: Potential use as an antimicrobial agent. Research is ongoing to explore its efficacy against various bacterial strains.
Industry: Used in the development of dyes and pigments due to its stable chemical structure and vibrant color.
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.
Comparison with Similar Compounds
N-(2,6-Dimethylphenyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(2,6-Dimethylphenyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.
N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness: N-(2,6-Dimethylphenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group enhances its reactivity in reduction reactions, while the sulfonamide group contributes to its antimicrobial activity.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-4-3-5-11(2)14(10)15-21(19,20)13-8-6-12(7-9-13)16(17)18/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBCUWRWHQCEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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